molecular formula C10H10N2O2 B1423401 methyl 5-amino-1H-indole-7-carboxylate CAS No. 1167055-42-6

methyl 5-amino-1H-indole-7-carboxylate

Cat. No. B1423401
CAS RN: 1167055-42-6
M. Wt: 190.2 g/mol
InChI Key: SBBYXUZCJIENKS-UHFFFAOYSA-N
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Description

Methyl 5-amino-1H-indole-7-carboxylate is a chemical compound with the molecular formula C11H11N2O2. It is a synthetic intermediate used in the production of various pharmaceuticals, including anti-cancer and anti-inflammatory drugs.

Scientific Research Applications

Conformational Studies in Peptide Synthesis

Methyl 5-amino-1H-indole-7-carboxylate and its derivatives have been utilized in the synthesis of novel tryptophan analogues for peptide and peptoid conformation elucidation studies. These derivatives are designed to limit the conformational flexibility of the side chain while allowing further derivatization, which is crucial in understanding peptide structures (Horwell et al., 1994).

Synthesis of Pyrimido[5,4-b]indole Derivatives

Reactions of methyl 3-amino-1H-indole-2-carboxylates with various compounds have led to the formation of 5H-pyrimido[5,4-b]indole derivatives. This synthesis plays a significant role in the creation of complex molecules with potential biological activities (Shestakov et al., 2009).

Development of Anticancer Compounds

This compound has been used in the synthesis of amino analogues of anticancer antibiotics. These derivatives demonstrate a potential for DNA minor groove alkylating agents, showing promise in anticancer research (Tercel et al., 1999).

Spectroscopic and Computational Studies

This compound has been characterized using various spectroscopic techniques. This includes studying its fundamental modes of vibration, electronic nature, reactivity, and non-linear optical properties, providing valuable data for further applications in materials science (Almutairi et al., 2017).

Synthesis of Diverse Chemical Structures

The compound has been instrumental in the synthesis of various indole derivatives, demonstrating its versatility in organic chemistry. This includes the creation of molecules with potential applications in pharmacology and materials science (Akbari & Faryabi, 2023).

properties

IUPAC Name

methyl 5-amino-1H-indole-7-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10N2O2/c1-14-10(13)8-5-7(11)4-6-2-3-12-9(6)8/h2-5,12H,11H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SBBYXUZCJIENKS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=C2C(=CC(=C1)N)C=CN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10694631
Record name Methyl 5-amino-1H-indole-7-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10694631
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

190.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1167055-42-6
Record name Methyl 5-amino-1H-indole-7-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10694631
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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